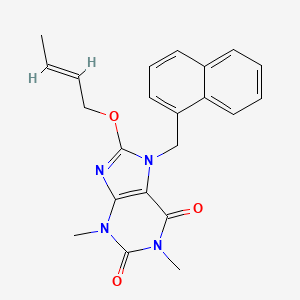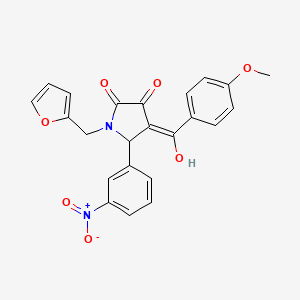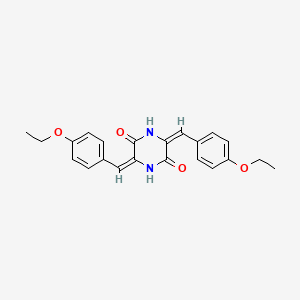![molecular formula C20H16ClN3O B5342402 7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342402.png)
7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. Its unique structure, which includes a chlorophenyl group, a methoxymethyl group, and a phenyl group, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrimidine ring.
Introduction of Substituents: The chlorophenyl, methoxymethyl, and phenyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and arylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology research to probe cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
7-(2-methylphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
7-(2-chlorophenyl)-2-(hydroxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Has a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of substituents provides a distinct profile that can be advantageous in various applications, particularly in medicinal chemistry.
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-25-13-17-19(14-7-3-2-4-8-14)20-22-12-11-18(24(20)23-17)15-9-5-6-10-16(15)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOPEMHKSQIRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5342319.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5342323.png)

![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5342339.png)
![3-[(2-chlorobenzyl)thio]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5342345.png)
![phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone](/img/structure/B5342350.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(5-methyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342354.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5342366.png)
![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5342388.png)
![4-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-2-propan-2-ylpyrimidine](/img/structure/B5342410.png)
![6-cyano-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5342415.png)


